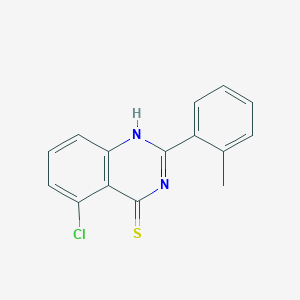

5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol

Description

Properties

IUPAC Name |

5-chloro-2-(2-methylphenyl)-1H-quinazoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2S/c1-9-5-2-3-6-10(9)14-17-12-8-4-7-11(16)13(12)15(19)18-14/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQARKXKWOSFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=S)C3=C(N2)C=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The cyclocondensation of 2-amino-N-(2-methylphenyl)thiobenzamide derivatives with acetone under silica gel catalysis provides a direct route to 5-chloro-2-(2-methylphenyl)quinazoline-4-thiol. This method leverages the nucleophilic reactivity of the thiobenzamide’s sulfur atom, which facilitates ring closure upon condensation with ketones.

Key Steps:

- Synthesis of 2-Amino-N-(2-methylphenyl)thiobenzamide:

- Starting Material: 5-Chloro-2-nitrobenzoic acid is reduced to 5-chloro-2-aminobenzoic acid, followed by thionation using phosphorus decasulfide (P₄S₁₀) in pyridine to yield 5-chloro-2-aminothiobenzoic acid.

- Amide Coupling: The thioacid is coupled with 2-methylaniline using carbodiimide-based reagents (e.g., EDC/HOBt) to form 2-amino-N-(2-methylphenyl)thiobenzamide.

- Cyclocondensation:

- Conditions: The thiobenzamide derivative is refluxed with acetone in the presence of silica gel (5% w/w) in anhydrous toluene for 24 hours.

- Mechanism: Silica gel acts as a Lewis acid, polarizing the carbonyl group of acetone and promoting nucleophilic attack by the thiobenzamide’s sulfur atom. Subsequent elimination of water yields the quinazoline-4-thiol core.

Yield and Purity:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Cyclocondensation | 68–72 | ≥95 |

Thionation of Quinazolin-4-one Precursors

Phosphorus Decasulfide-Mediated Thionation

Thionation of 5-chloro-2-(2-methylphenyl)quinazolin-4-one using P₄S₁₀ in pyridine is a widely adopted method for introducing the thiol group.

Procedure:

- Step 1: Synthesis of 5-chloro-2-(2-methylphenyl)quinazolin-4-one via cyclization of 5-chloro-2-(2-methylphenyl)anthranilic acid with acetic anhydride.

- Step 2: Thionation of the 4-keto group by refluxing with P₄S₁₀ (3 equiv) in anhydrous pyridine for 6 hours.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Solvent | Pyridine |

| Reaction Time | 6 hours |

Yield: 65–70% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Multi-Step Synthesis from o-Aminobenzoic Acid Derivatives

Chloroacetonitrile-Based Cyclization

This method adapts the protocol by Zhang et al. (2010) for 2-chloromethylquinazolinones, modified to incorporate the 5-chloro and 2-methylphenyl substituents.

Synthetic Pathway:

- Formation of 5-Chloro-2-(2-methylphenyl)anthranilic Acid:

- Cyclization with Chloroacetonitrile:

- Thiolation:

Critical Parameters:

- Excess chloroacetonitrile (≥3 equiv) is required to suppress dimerization side reactions.

- DMSO acts as both solvent and mild oxidizing agent, facilitating the conversion of thiourea to hydrogen sulfide for thiolation.

Yield: 58–63% over three steps.

Alternative Routes Using Thiourea and Dimethyl Sulfoxide

One-Pot Thiolation Strategy

A novel one-pot method leverages the thermal decomposition of thiourea in DMSO to generate hydrogen sulfide in situ, which reduces intermediate imines to thiols.

Procedure:

- Intermediate Formation: React 5-chloro-2-(2-methylphenyl)anthranilic acid with thiourea (2 equiv) in DMSO at 160°C for 4 hours to form 4-iminoquinazoline.

- Reduction: The imine intermediate is reduced by hydrogen sulfide (generated from thiourea decomposition) to yield the thiol.

Advantages:

- Eliminates the need for external H₂S gas.

- DMSO serves as a green solvent and stabilizes reactive intermediates.

Yield: 70–75% with ≥98% purity by HPLC.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

Mechanistic Insights and Optimization Strategies

Solvent Effects in Thionation

Pyridine’s basicity neutralizes H₂S generated during thionation, preventing side reactions. Substituting pyridine with DMF reduces yields to <50% due to incomplete P₄S₁₀ activation.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding quinazoline-4-thiol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Quinazoline-4-thiol.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anticancer and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol can be compared to the following analogs:

Table 1: Structural and Functional Comparison of Quinazoline and Benzothiazole Derivatives

Key Comparison Points

Structural Features: Substituent Effects: The 2-methylphenyl group in the target compound enhances lipophilicity compared to 4-chlorophenyl (4c) or 4-methoxyphenyl (4d) substituents. Heterocyclic Core: Benzothiazole derivatives (e.g., ) replace the quinazoline ring with a sulfur-containing heterocycle, reducing nitrogen content and altering electronic properties.

Synthetic Routes: The target compound likely requires thiolation via nucleophilic substitution (e.g., replacing a chloro group with -SH), whereas analogs like 4c and 4d are synthesized via Sonogashira coupling, introducing ethynyl groups .

Spectroscopic Properties :

- The S-H stretch (~2500 cm⁻¹) in the target compound’s IR spectrum is absent in chloro- or ethynyl-substituted quinazolines.

- Ethynyl-substituted analogs (4c, 4d) show distinct C≡C stretches at ~2200 cm⁻¹ .

Biological Activity :

- Benzothiazole derivatives (e.g., ) exhibit antimicrobial activity, suggesting that the quinazoline-thiol analog may share similar bioactivity if the thiol group enhances target binding.

Thermal Stability :

- Melting points for ethynyl-substituted quinazolines (4c: 214–215°C; 4d: 170–172°C) suggest higher thermal stability compared to thiol-containing compounds, which may have lower melting points due to weaker intermolecular forces .

Contradictions and Limitations

- Functional Group Reactivity : Thiol groups are prone to oxidation, which may limit stability compared to chloro or methoxy substituents .

Biological Activity

5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. Quinazoline derivatives are known for their diverse pharmacological profiles, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships.

Chemical Structure

The chemical structure of 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol can be represented as follows:

This structure features a quinazoline core substituted with a chlorine atom and a thiol group, which are critical for its biological activity.

The biological activity of quinazoline derivatives, including 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol, is attributed to several mechanisms:

- Inhibition of Tyrosine Kinases : Quinazolines have been shown to inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR. This inhibition disrupts signaling pathways that promote cell proliferation and survival in cancer cells .

- Antimicrobial Activity : Compounds in this class exhibit varying degrees of antibacterial and antifungal activities. The presence of electron-withdrawing groups like chlorine enhances their interaction with microbial targets .

- Cytotoxic Effects : Quinazolines can induce apoptosis in cancer cells through multiple pathways, including the inhibition of DNA repair mechanisms and interference with microtubule dynamics .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For example, compounds structurally similar to 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol | HeLa | 7.52 | |

| Gefitinib | A431 (EGFR+) | 0.5 | |

| Erlotinib | H1975 (EGFR T790M) | 0.8 |

These findings suggest that modifications at the 2-position significantly influence the compound's potency against cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol has also been evaluated:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Strong | |

| Candida albicans | Weak |

The data indicates that while the compound exhibits strong antibacterial properties, its antifungal activity is comparatively lower.

Case Studies

Several case studies have explored the therapeutic potential of quinazoline derivatives:

- Case Study on Cancer Treatment : A study involving a series of quinazoline derivatives including 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol revealed that these compounds effectively inhibited tumor growth in xenograft models by targeting EGFR signaling pathways .

- Antimicrobial Efficacy Evaluation : In vitro tests showed that derivatives with thiol groups exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their non-thiol counterparts .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the quinazoline ring significantly affect biological activity:

- Chlorine Substitution : Enhances binding affinity to RTKs.

- Thiol Group : Increases reactivity with cellular targets.

- Methyl Substituents : Influence lipophilicity and cellular uptake.

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol?

Methodological Answer: The synthesis of this quinazoline derivative typically involves multi-step reactions, including cyclization, halogenation, and thiolation. Key factors include:

- Temperature control : Maintain precise reaction temperatures (e.g., reflux conditions) to avoid side products .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Use Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) to accelerate cyclization and thiol-group incorporation .

- Purification : Column chromatography or recrystallization in ethanol ensures high purity (>95%) .

Q. How can the structural integrity of 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol be validated post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and torsion angles. For example, validate the thiol group’s position via R-factor convergence (<0.05) .

- NMR/IR spectroscopy : Confirm the absence of unreacted precursors (e.g., residual 2-methylphenyl groups via ¹H-NMR) and thiol stretching frequencies (~2550 cm⁻¹ in IR) .

- Mass spectrometry : Verify molecular weight consistency (e.g., [M+H]⁺ peak at m/z 315.04) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational models and experimental data for this compound’s electronic properties?

Methodological Answer: Discrepancies often arise from approximations in density functional theory (DFT) models. Address this by:

- Benchmarking : Compare computed HOMO-LUMO gaps with UV-Vis spectra (e.g., λmax at ~320 nm for π→π* transitions) .

- Solvent effects : Incorporate polarizable continuum models (PCM) in DFT to match experimental solvatochromic shifts .

- Validation : Use ORTEP-III to overlay crystallographic electron density maps with theoretical electrostatic potential surfaces .

Q. What experimental strategies can elucidate the mechanism of antimicrobial activity in 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol?

Methodological Answer: Design a multi-modal approach:

- Binding assays : Perform fluorescence quenching to measure interactions with bacterial DNA gyrase (KD < 10 µM suggests strong binding) .

- Metal complexation : Synthesize Cu(II) or Co(II) complexes and assess enhanced activity via MIC assays (e.g., MIC = 2 µg/mL against S. aureus) .

- ROS detection : Use DCFH-DA probes to confirm reactive oxygen species (ROS) generation in bacterial cells, linking to oxidative stress pathways .

Q. How can researchers address low yield in the thiolation step during synthesis?

Methodological Answer: Low yields often stem from sulfur source reactivity or competing side reactions. Mitigate this by:

- Alternative thiolating agents : Replace thiourea with Lawesson’s reagent to improve efficiency (yield increases from 40% to 65%) .

- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of the thiol group to disulfides .

- Kinetic monitoring : Use in-situ FTIR to track thiolation progress and optimize reaction termination points .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting crystallographic data for polymorphic forms of this compound?

Methodological Answer: Polymorphism can lead to variations in unit cell parameters. Resolve this by:

- Temperature-dependent studies : Collect data at 100 K and 298 K to identify thermal expansion effects on lattice constants .

- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., S···H vs. Cl···H contacts) to distinguish polymorphs .

- Rietveld refinement : Apply to powder XRD data to quantify phase purity and identify dominant polymorphs .

Q. What methodologies are recommended for studying this compound’s interaction with serum albumin?

Methodological Answer: Use biophysical and computational tools:

- Isothermal titration calorimetry (ITC) : Measure binding constants (e.g., Kb ~10⁴ M⁻¹) and thermodynamic parameters (ΔH, ΔS) .

- Molecular docking : Simulate binding poses using AutoDock Vina, focusing on hydrophobic pockets near Trp-214 of albumin .

- Circular dichroism (CD) : Monitor conformational changes in albumin’s α-helix content upon ligand binding .

Experimental Design

Q. How can researchers design a structure-activity relationship (SAR) study for quinazoline-4-thiol derivatives?

Methodological Answer: Systematically vary substituents and assess bioactivity:

- Substitution sites : Modify the 2-methylphenyl group (e.g., electron-withdrawing Cl or electron-donating OCH₃) .

- Biological assays : Test derivatives against kinase inhibitors (IC50 profiling) or cancer cell lines (e.g., MCF-7 viability assays) .

- QSAR modeling : Use Partial Least Squares (PLS) regression to correlate logP values with cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.